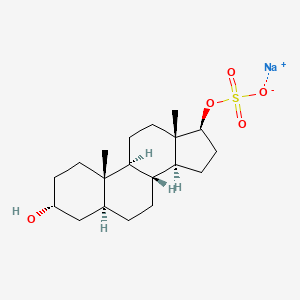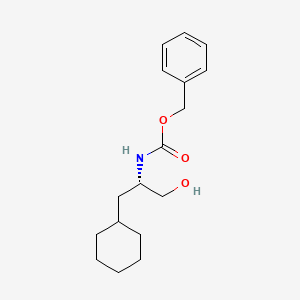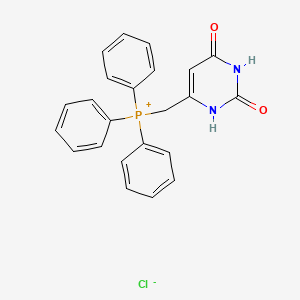
6-Uracilylmethylene Triphenylphosphonium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Uracilylmethylene Triphenylphosphonium Chloride (UAMTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
6-Uracilylmethylene Triphenylphosphonium Chloride's mechanism of action is related to its ability to scavenge free radicals and protect cells from oxidative stress. 6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to accumulate in the mitochondria, where it can protect against oxidative damage and improve mitochondrial function. 6-Uracilylmethylene Triphenylphosphonium Chloride can also inhibit the production of reactive oxygen species (ROS) and prevent oxidative damage to cellular components.
生化和生理效应
6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to have significant biochemical and physiological effects. It has been shown to protect against oxidative damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been shown to improve mitochondrial function and reduce inflammation in vitro.
实验室实验的优点和局限性
6-Uracilylmethylene Triphenylphosphonium Chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6-Uracilylmethylene Triphenylphosphonium Chloride is also highly soluble in water, which makes it suitable for use in cell culture and in vivo experiments. However, 6-Uracilylmethylene Triphenylphosphonium Chloride's limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
未来方向
There are several future directions for 6-Uracilylmethylene Triphenylphosphonium Chloride research. One potential direction is to study the effects of 6-Uracilylmethylene Triphenylphosphonium Chloride in animal models of oxidative stress and mitochondrial dysfunction. Another potential direction is to investigate the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride as a therapeutic agent for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and pharmacokinetics of 6-Uracilylmethylene Triphenylphosphonium Chloride in vivo.
In conclusion, 6-Uracilylmethylene Triphenylphosphonium Chloride is a promising compound that has significant potential for scientific research. Its unique properties, including its antioxidant properties and ability to target mitochondria, make it a valuable tool for investigating oxidative stress and mitochondrial dysfunction. Further research is needed to fully understand the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride and its applications in various fields of scientific research.
合成方法
6-Uracilylmethylene Triphenylphosphonium Chloride is synthesized through the reaction of uracil and triphenylphosphine in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 6-Uracilylmethylene Triphenylphosphonium Chloride as a yellow crystalline solid. The purity of 6-Uracilylmethylene Triphenylphosphonium Chloride can be improved through recrystallization and purification techniques.
科学研究应用
6-Uracilylmethylene Triphenylphosphonium Chloride has been extensively studied for its potential applications in scientific research. It has been shown to have significant antioxidant properties and can scavenge free radicals in vitro. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been studied for its potential as a mitochondrial-targeted antioxidant and has shown promising results in protecting cells from oxidative stress.
属性
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIUZJMEZGZHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Uracilylmethylene Triphenylphosphonium Chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


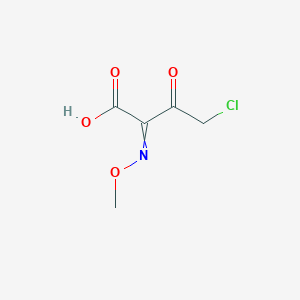
![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
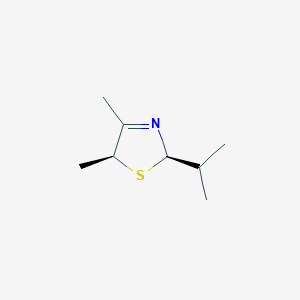
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
